molecular formula C9H11FLiNO2 B13469661 Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate

Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate

Cat. No.: B13469661
M. Wt: 191.2 g/mol
InChI Key: SYXBOBOJFFOOCY-CFYXSCKTSA-M
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Description

Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate is a compound that features a unique bicyclic structure.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action for Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure provides rigidity, which is an important feature in medicinal chemistry . It can interact with various receptors and enzymes, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate is unique due to its specific combination of a lithium ion with the 2-azabicyclo[3.2.1]octane scaffold and a fluoroacetate group. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C9H11FLiNO2

Molecular Weight

191.2 g/mol

IUPAC Name

lithium;(2Z)-2-(1-azabicyclo[3.2.1]octan-4-ylidene)-2-fluoroacetate

InChI

InChI=1S/C9H12FNO2.Li/c10-8(9(12)13)7-2-4-11-3-1-6(7)5-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1/b8-7-;

InChI Key

SYXBOBOJFFOOCY-CFYXSCKTSA-M

Isomeric SMILES

[Li+].C1CN2CC/C(=C(\C(=O)[O-])/F)/C1C2

Canonical SMILES

[Li+].C1CN2CCC(=C(C(=O)[O-])F)C1C2

Origin of Product

United States

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